N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine is a compound that features an imidazole ring, a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing the enzyme’s activity. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, affecting biological pathways and molecular functions .
Comparison with Similar Compounds
N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine can be compared with other imidazole-containing compounds such as:
Histidine: An amino acid with an imidazole side chain, crucial in enzyme active sites.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Properties
CAS No. |
1862262-73-4 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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